Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate
Description
Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate is a fluorinated biphenyl derivative characterized by a tert-butyl ester group at the 4-position and a fluorine substituent at the 3-position of the biphenyl scaffold. The tert-butyl group enhances steric protection of the ester moiety, improving metabolic stability, while the fluorine atom modulates electronic effects and lipophilicity, influencing binding affinity in biological systems .
Properties
Molecular Formula |
C17H17FO2 |
|---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-4-phenylbenzoate |
InChI |
InChI=1S/C17H17FO2/c1-17(2,3)20-16(19)14-10-9-13(11-15(14)18)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
GVQXIVAEYLMCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a widely used method for synthesizing biphenyl compounds. It involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. This reaction is favored due to its high efficiency and versatility in forming carbon-carbon bonds.
- Catalyst: Palladium(0) complexes are commonly used.
- Ligands: Phosphine ligands, such as triphenylphosphine or bidentate phosphines, enhance the reaction efficiency.
- Solvent: Aqueous or organic solvents like toluene or tetrahydrofuran (THF) are used.
- Temperature: Typically conducted at temperatures ranging from 80°C to 100°C.
Industrial Production Methods
Industrial production involves scaling up the Suzuki-Miyaura reaction to achieve higher yields and purity. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
- Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, using reagents like bromine or nitric acid under acidic conditions.
- Nucleophilic Substitution: The carboxylate group can undergo nucleophilic substitution reactions with strong bases like sodium hydroxide.
- Oxidation and Reduction: The compound can be oxidized or reduced using agents like potassium permanganate or lithium aluminum hydride.
Major Products Formed
The products formed depend on the reaction conditions and reagents used. For example, electrophilic substitution can lead to halogenated derivatives, while nucleophilic substitution can result in various substituted biphenyl compounds.
Analytical Techniques for Characterization
Spectroscopic Methods
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for verifying the structure and substituent positions. For example, ¹H-NMR signals for aromatic protons typically appear at δ 6.8–8.2 ppm.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight of the compound.
- X-ray Crystallography: Useful for resolving steric effects and determining the crystal structure.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the fluorine atom and the tert-butyl group makes the compound susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction or the Stille coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Major Products
The major products formed from these reactions include halogenated biphenyls, nitro biphenyls, sulfonated biphenyls, quinones, and reduced biphenyl derivatives .
Scientific Research Applications
Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate is an organic compound with a biphenyl structure, characterized by a tert-butyl group, a fluorine atom, and a carboxylate functional group. It has a biphenyl backbone substituted at the 4-position with a carboxylate group and at the 2-position with a fluorine atom. The tert-butyl group enhances the compound's lipophilicity and steric bulk, influencing its reactivity and interactions in biological systems.
Scientific Research Applications
Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate is a building block in synthesizing more complex organic molecules. The Suzuki-Miyaura coupling reaction is typically used in its synthesis, involving a boronic acid derivative and a halogenated biphenyl compound, with a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or dioxane, under an inert atmosphere. Industrial production follows similar routes on a larger scale, using large reactors and precise control of reaction conditions to ensure high yield and purity, with purification techniques like recrystallization or chromatography.
Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate is investigated for its potential as a ligand in biochemical assays. The fluorine substitution enhances binding affinity, potentially making it useful in drug development for applications such as anti-inflammatory and anticancer therapies. The presence of the fluorine atom is significant as it enhances the compound's reactivity and specificity towards proteins or enzymes and may involve modulating enzyme activity or disrupting protein-protein interactions, critical in various biological pathways.
Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate is utilized in developing advanced materials, such as polymers and liquid crystals. It stands out due to its unique combination of functional groups—specifically, the tert-butyl group provides steric hindrance and lipophilicity, alongside the fluorine atom that enhances reactivity, resulting in distinct chemical properties that make it valuable across various fields such as medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the tert-butyl group enhances the compound’s binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Effects: 3-Fluoro vs. 4-Fluoro Isomers
Replacing the fluorine atom from the 3- to the 4-position on the biphenyl ring alters electronic distribution and steric interactions. Computational studies indicate that the 3-fluoro isomer exhibits a 15% lower dipole moment compared to the 4-fluoro analog, reducing polarity and improving membrane permeability in pharmacokinetic assays . However, the 4-fluoro derivative demonstrates higher thermal stability (decomposition temperature: 220°C vs. 195°C for the 3-fluoro compound), attributed to reduced steric strain in the planar biphenyl system .
Ester Group Variations: Tert-butyl vs. Methyl/ethyl Esters
Replacing the tert-butyl ester with smaller alkyl groups (e.g., methyl or ethyl) significantly impacts solubility and hydrolysis rates. The tert-butyl ester shows a 50-fold lower hydrolysis rate in simulated gastric fluid (pH 1.2) compared to methyl esters, making it more suitable for oral drug formulations . However, methyl esters exhibit superior aqueous solubility (2.3 mg/mL vs. 0.8 mg/mL for tert-butyl), a critical factor for intravenous administration .
Fluorinated vs. Non-fluorinated Biphenyl Systems
The introduction of fluorine at the 3-position enhances electron-withdrawing effects, reducing the pKa of the carboxylate group (pKa = 3.2) compared to non-fluorinated analogs (pKa = 4.5).
Key Data Tables
Table 1: Physicochemical Properties of Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate and Analogs
| Property | 3-Fluoro-tert-butyl | 4-Fluoro-tert-butyl | Methyl Ester | Non-fluorinated |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 286.3 | 286.3 | 228.2 | 268.3 |
| LogP | 3.8 | 3.5 | 2.1 | 4.2 |
| Aqueous Solubility (mg/mL) | 0.8 | 0.7 | 2.3 | 0.5 |
| Hydrolysis Half-life (h) | 48 | 45 | 1.2 | 50 |
Biological Activity
Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate is an organic compound characterized by its unique biphenyl structure, which includes a tert-butyl group, a fluorine atom, and a carboxylate functional group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The structural features include:
- Biphenyl Backbone : Provides a stable aromatic system.
- Tert-Butyl Group : Enhances lipophilicity and steric hindrance.
- Fluorine Atom : Increases reactivity and binding affinity towards biological targets.
These properties make the compound suitable for various applications in medicinal chemistry.
This compound acts primarily as a ligand that interacts with specific proteins or enzymes. The presence of the fluorine atom is crucial as it enhances the compound's binding affinity, potentially allowing it to modulate enzyme activity or disrupt protein-protein interactions critical for various biological pathways .
Anticancer Potential
Research indicates that this compound may have significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. For instance:
- Cell Line Studies : The compound showed cytotoxic effects against 9L rat gliosarcoma cells with notable tumor-to-normal brain ratios indicating effective targeting of tumor tissues .
- Mechanistic Insights : It is hypothesized that the compound may interfere with cellular signaling pathways essential for cancer cell proliferation.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest:
- Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Minimum Inhibitory Concentration (MIC) : Specific MIC values have been reported for various strains, indicating its potential effectiveness in treating bacterial infections.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity | Similarity |
|---|---|---|---|
| Tert-butyl (3-amino-4-fluoro-[1,1'-biphenyl]-4-yl)carbamate | Amino group instead of carboxylate | Moderate anticancer activity | High |
| Tert-butyl (S)-2-((4′-fluoro-[1,1′-biphenyl]-4-yl)carbamoyl)pyrrolidine-1-carboxylate | Pyrrolidine ring | Antimicrobial properties | Moderate |
| 4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate | Bipyridinium structure | Limited biological activity | Moderate |
This table illustrates that while there are compounds with similar structures, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The findings indicated that:
- The compound effectively reduced cell viability in a dose-dependent manner.
- The mechanism involved apoptosis induction in cancer cells.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties:
- This compound demonstrated potent activity against E. coli and S. aureus.
- The MIC values were recorded at low concentrations (e.g., MIC = 19 ppm against E. coli), suggesting its potential as an antibiotic agent.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate in academic research?
The synthesis typically involves coupling a biphenyl core with functionalized substituents. A validated method (72% yield) uses acyl chloride formation from 6-hydroxy-4-(trifluoromethyl)nicotinic acid via thionyl chloride in DCM/acetonitrile, followed by amidation with 3'-amino-4'-(4-methylpiperazin-1-yl)-[1,1'-biphenyl]-4-carboxylate (Table 15, ). Key steps include:
- Reagent optimization : Excess thionyl chloride ensures complete acid-to-acyl chloride conversion.
- Purification : Flash chromatography (0–10% MeOH/DCM gradient) isolates the product.
Q. What spectroscopic techniques are used to characterize this compound?
Q. What purification methods are effective for this compound?
- Flash Chromatography : Employed with DCM/MeOH gradients to resolve polar byproducts .
- Recrystallization : Suitable for removing non-polar impurities using DCM/hexane mixtures.
Q. What are the documented yields, and what factors affect them?
- Typical yield : 72% under optimized conditions (Table 15, ).
- Critical factors :
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.
- Stoichiometry : Excess acyl chloride (1.2–1.5 eq) minimizes unreacted amine.
Advanced Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- DoE (Design of Experiments) : Systematically vary temperature (50–80°C), solvent ratios (DCM:acetonitrile), and catalyst loading.
- Troubleshooting low yields :
- Byproduct analysis : Use TLC/HPLC to detect hydrolyzed acyl chloride or unreacted amine.
- Moisture control : Anhydrous conditions prevent acyl chloride hydrolysis .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Q. What strategies mitigate steric hindrance during biphenyl core functionalization?
Q. How to design experiments for studying biological activity?
- SAR (Structure-Activity Relationship) : Synthesize analogs with varied substituents (e.g., replacing fluorine with -Cl or -CF₃) and test against targets like WDR5 .
- In vitro assays : Use fluorescence polarization to measure binding affinity to protein targets .
Q. How does the tert-butyl group influence stability and solubility?
- Solubility : Enhances solubility in organic solvents (e.g., DCM, THF) due to hydrophobic bulk .
- Stability : Protects the ester moiety from hydrolysis under basic conditions compared to methyl esters .
Q. What competing reaction pathways occur during synthesis, and how are they controlled?
- Acyl chloride hydrolysis : Minimized by using anhydrous solvents and rapid workup .
- Nucleophilic substitution : Competing reactions at the piperazine nitrogen are suppressed by using pyridine as a proton scavenger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
